2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane
Description
2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane is a spirocyclic compound featuring a benzyl substituent, an oxygen atom (oxa), and two nitrogen atoms (diaza) within its bicyclic framework. The spiro[4.5]decane core consists of a five-membered ring fused to a six-membered ring, sharing a single spiro carbon atom. This structural motif is of significant interest in medicinal chemistry due to its conformational rigidity, which can enhance binding selectivity and metabolic stability in drug candidates .
Properties
IUPAC Name |
2-benzyl-6-oxa-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-6-14(12-16)11-15-7-9-17-14/h1-5,15H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJUDWVDYRVDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CNCCO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634905 | |
| Record name | 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637038-99-4 | |
| Record name | 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane typically involves the reaction of benzylamine with an appropriate spirocyclic precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The benzyl group can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Scientific Research Applications
2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane, highlighting differences in substituents, functional groups, and reported activities:
Key Differences and Implications
Substituent Effects: The benzyl group in the target compound may enhance lipophilicity and π-π stacking interactions, favoring CNS-targeting applications. In contrast, the Boc group in 2-Boc-6-oxa-2,9-diazaspiro[4.5]decane improves synthetic versatility but reduces bioavailability unless deprotected .
Pharmacological Activity :
- Compounds with dione systems (e.g., 6,9-diazaspiro[4.5]decane-8,10-diones) exhibit anticonvulsant activity, with EC₅₀ values as low as 12 µM in seizure models . The absence of diones in the target compound suggests divergent applications, possibly as a scaffold for further functionalization.
Synthetic Utility :
- The Boc-protected analogue (2-Boc-6-oxa-2,9-diazaspiro[4.5]decane) is commercially available and serves as a key intermediate in peptide and small-molecule synthesis .
- The benzothiazole-containing spiro compounds () highlight the adaptability of the spiro[4.5]decane core for incorporating heteroaromatic systems, expanding utility in materials science .
Anticonvulsant Activity of Spiro[4.5]decane Analogues
Physicochemical Properties
- Lipophilicity (LogP) :
- The benzyl group in the target compound increases LogP (~3.5 estimated), favoring blood-brain barrier penetration.
- Carboxamide-containing analogues (e.g., ) show reduced LogP (~1.8), enhancing aqueous solubility .
Biological Activity
2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20N2O
- Molecular Weight : 232.327 g/mol
- Structural Characteristics : The compound features a spirocyclic structure that incorporates both nitrogen and oxygen atoms, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O |
| Molecular Weight | 232.327 g/mol |
Anticonvulsant Activity
Research indicates that derivatives of diazaspiro compounds exhibit promising anticonvulsant properties. For instance, in a study assessing various related compounds, 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane demonstrated effective anticonvulsant activity, with significant potency observed in animal models. The compound's mechanism appears to involve modulation of GABA_A receptor-mediated neurotransmission, which is crucial for seizure control .
Antidepressant and Anoretic Activity
The compound has also been linked to antidepressant effects. In pharmacological tests, it exhibited the ability to prevent reserpine-induced ptosis in rats at doses around 50 mg/kg, suggesting its potential as an antidepressant agent similar to imipramine . Additionally, its anoretic activity was confirmed through studies on dogs, where it showed effectiveness at doses of approximately 15 mg/kg .
The biological activity of 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : It binds to GABA_A receptors, enhancing inhibitory neurotransmission which is vital for anticonvulsant effects.
Study on Anticonvulsant Properties
In a comparative study involving various diazaspiro compounds, 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane was tested against established anticonvulsants like Phenobarbital and Ethosuximide. The results showed that it provided significant protection against induced seizures with an effective dose (ED50) lower than those of the reference drugs .
| Compound | ED50 (mmol/kg) | Comparison with Reference Drugs |
|---|---|---|
| 2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane | 0.0043 | 14 times more potent than Phenobarbital (0.06) |
| Phenobarbital | 0.06 | Reference |
| Ethosuximide | 0.92 | Reference |
Antidepressant Activity Assessment
In another study focusing on antidepressant activity, the compound was shown to prevent behavioral symptoms associated with depression in animal models at doses comparable to traditional antidepressants like imipramine . This highlights its potential therapeutic application in treating mood disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
